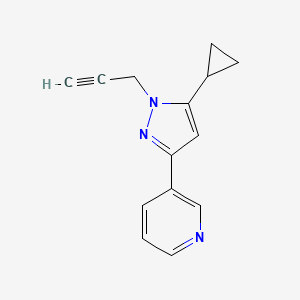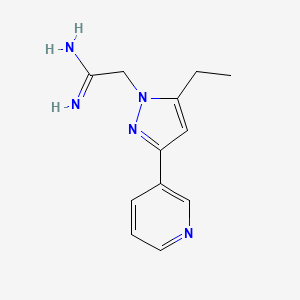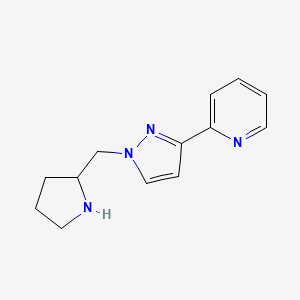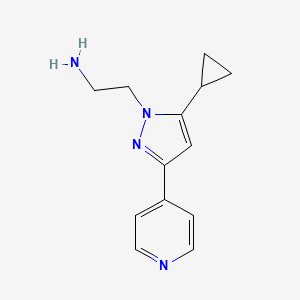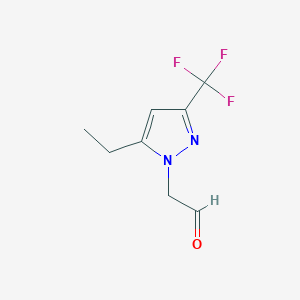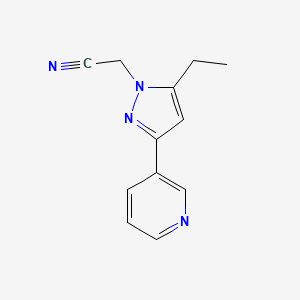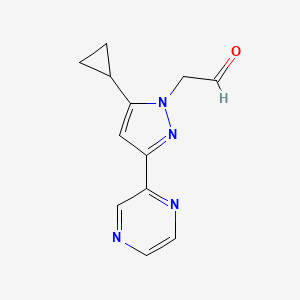
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde, commonly referred to as CPPA, is a synthetic compound that has recently been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. CPPA has also been used as a biological probe to study the structure and function of proteins, and as a tool for the study of enzyme inhibition.
Scientific Research Applications
Synthesis and Characterization
- A study discussed the synthesis of pyrazole derivatives from furan-2,3-dione and N-Benzylidene-N'-(3-nitrophenyl) hydrazine, leading to various derivatives, including pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine. These compounds were synthesized through cyclocondensation reactions, highlighting the chemical versatility of pyrazole compounds (Şener et al., 2002).
Antibacterial and Antioxidant Properties
- Novel 2-pyrazoline derivatives bearing a pyrazine moiety have been synthesized, showing significant antibacterial activities against both Gram-positive and Gram-negative bacterial strains. These compounds also exhibited antioxidant activities, as measured by the DPPH free radical method (Kitawat & Singh, 2014).
Antimicrobial Activity
- Research focused on synthesizing new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivative, which demonstrated promising antimicrobial activities. This study underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Al-Ghamdi, 2019).
Green Synthesis Methods
- A study highlighted the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles, demonstrating an environmentally friendly approach to synthesizing these compounds. This method offers advantages like operational simplicity and high yield, making it a significant contribution to green chemistry (Al-Matar et al., 2010).
Electrocatalytic Applications
- The electrocatalytic transformation of aldehydes and pyrazolin-5-one has been studied, resulting in the formation of bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This process presents a novel electrocatalytic approach for synthesizing compounds with potential biomedical applications (Elinson et al., 2015).
Structural Analysis
- Research has been conducted on the synthesis and crystal structures of various N-substituted pyrazolines, contributing to the understanding of the structural aspects of these compounds. Such studies are crucial for the design of new materials and drugs (Loh et al., 2013).
properties
IUPAC Name |
2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,6-9H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVIZNSVNGQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



